molecular formula C7H12N4 B8736074 2-(2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-yl)ethanamine CAS No. 474957-25-0

2-(2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-yl)ethanamine

Cat. No. B8736074
M. Wt: 152.20 g/mol
InChI Key: RFAIPEYTGVJYRY-UHFFFAOYSA-N
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Patent
US07179801B2

Procedure details

To a suspension of lithium aluminum hydride (465 mg) in tetrahydrofuran (10 ml) was added 7-[(E)-2-nitroethenyl]-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde (300 mg) under ice-cooling. The mixture was refluxed for 1.5 hours. After cooling on an ice bath, sodium fluoride (2.06 g) and water (0.882 ml) were added to the reaction mixture. The insoluble materials were removed by filtration. The filtrate was concentrated in vacuo to give 2-(2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-yl)ethylamine (165 mg). This product was used in the next step without further purification.
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Name
Quantity
0.882 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7](/[CH:10]=[CH:11]/[C:12]1[CH:16]=[N:15][N:14]2[CH2:17][CH2:18][N:19](C=O)[C:13]=12)([O-])=O.[F-].[Na+].O>O1CCCC1>[NH:19]1[C:13]2[N:14]([N:15]=[CH:16][C:12]=2[CH2:11][CH2:10][NH2:7])[CH2:17][CH2:18]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])/C=C/C1=C2N(N=C1)CCN2C=O
Step Three
Name
Quantity
2.06 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
0.882 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling on an ice bath
CUSTOM
Type
CUSTOM
Details
The insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCN2N=CC(=C21)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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